molecular formula C11H10O2 B107583 3,6-Dimethyl-1-benzofuran-2-carbaldehyde CAS No. 16820-39-6

3,6-Dimethyl-1-benzofuran-2-carbaldehyde

Cat. No.: B107583
CAS No.: 16820-39-6
M. Wt: 174.2 g/mol
InChI Key: RCAUZJGALLIUPL-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-benzofuran-2-carbaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by a benzofuran ring substituted with two methyl groups at positions 3 and 6, and an aldehyde group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 3,6-dimethylphenol and formylation reagents to introduce the aldehyde group at the desired position. The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization and formylation processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products Formed:

    Oxidation: 3,6-Dimethyl-1-benzofuran-2-carboxylic acid

    Reduction: 3,6-Dimethyl-1-benzofuran-2-methanol

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used

Scientific Research Applications

3,6-Dimethyl-1-benzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the methyl groups at positions 3 and 6.

    1-Benzofuran-2-carbaldehyde: Another benzofuran derivative with different substitution patterns.

Uniqueness: 3,6-Dimethyl-1-benzofuran-2-carbaldehyde is unique due to the presence of methyl groups at positions 3 and 6, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with biological targets compared to other benzofuran derivatives .

Properties

IUPAC Name

3,6-dimethyl-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-3-4-9-8(2)11(6-12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAUZJGALLIUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406076
Record name 3,6-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16820-39-6
Record name 3,6-dimethyl-1-benzofuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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